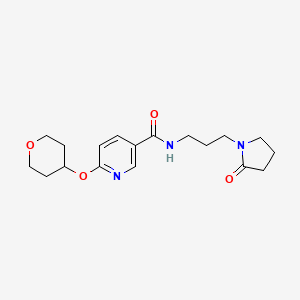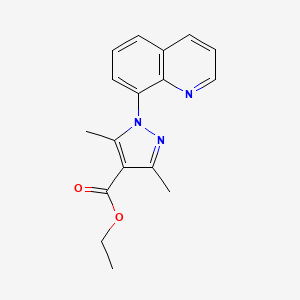![molecular formula C21H14Cl2N2O3 B3009869 11-[2-(3,5-dichlorophenoxy)acetyl]-5H-benzo[b][1,4]benzodiazepin-6-one CAS No. 866152-85-4](/img/structure/B3009869.png)
11-[2-(3,5-dichlorophenoxy)acetyl]-5H-benzo[b][1,4]benzodiazepin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 11-[2-(3,5-dichlorophenoxy)acetyl]-5H-benzo[b][1,4]benzodiazepin-6-one is a derivative of the benzodiazepine class, which is known for its wide range of pharmacological activities, including anticonvulsant effects. Although the provided papers do not directly discuss this specific compound, they do provide valuable insights into the synthesis, properties, and biological activities of closely related benzodiazepine derivatives.
Synthesis Analysis
The synthesis of benzodiazepine derivatives often involves multi-step reactions that include the formation of key intermediates. For instance, the synthesis of 11H-[1,2,4]triazolo[4,5-c][2,3]benzodiazepin-3(2H)-ones starts from bicyclic 1-aryl-3,5-dihydro-7,8-dimethoxy-4H-2,3-benzodiazepin-4-ones, indicating a complex synthetic pathway that could be analogous to the synthesis of the compound . Another paper describes the synthesis of 11-acyl-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-ones through steps such as N-oxidation, facilitated ring-closure, and aminolysis, which are typical in the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of benzodiazepines is critical for their biological activity. The papers discuss the importance of the benzodiazepine core structure and its derivatives. For example, the synthesis of 11-acyl derivatives suggests that modifications at the 11-position of the benzodiazepine ring system can lead to compounds with significant biological activities . The structural analysis of these compounds is often supported by spectroscopic methods, which would also be applicable to the compound .
Chemical Reactions Analysis
Benzodiazepine derivatives undergo various chemical reactions that are essential for their biological activity. The papers describe reactions such as aminolysis and deoxygenation, which are part of the synthetic routes for these compounds . These reactions are likely to influence the pharmacokinetic properties of the compounds by affecting their stability and metabolism.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzodiazepine derivatives, such as dipole moments and partition coefficients, are determined to predict their behavior in biological systems. For instance, the paper discussing the synthesis of 11-acyl-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-ones includes the determination of these properties, which are crucial for understanding the drug-likeness of the compounds . These properties would also be relevant for the compound , as they can affect its absorption, distribution, metabolism, and excretion (ADME) profile.
Scientific Research Applications
Structural and Chemical Behavior
- Research on thiazolobenzodiazepines highlights the synthesis and behavior of various benzodiazepine derivatives, including an exploration of their chemical structures and reactions with aromatic α-haloketones, contributing to a deeper understanding of the chemical properties and potential applications of such compounds (Jančienė et al., 2008).
Pharmacological Effects
- A study on the analgesic activity of certain benzodiazepine derivatives, including their anti-inflammatory and antinociceptive properties, provides insights into the potential therapeutic applications of these compounds in pain management (Pavlovsky et al., 2013).
Mechanism of Action in Receptor Inhibition
- The mechanism of inhibition of GluA2 AMPA receptor channel opening by benzodiazepine derivatives has been explored, offering insights into the molecular interactions and the potential therapeutic implications in neurological disorders (Qneibi et al., 2012).
Synthesis and Antimicrobial Evaluation
- Research on the synthesis and antimicrobial evaluation of benzothiazepine derivatives, including the exploration of novel synthetic methods and their biological activity, sheds light on the potential pharmaceutical applications of these compounds (Singh et al., 2002).
Interaction with Biological Receptors
- Investigations into the complexation of benzodiazepine derivatives with central benzodiazepine receptors provide valuable information on the specific and nonspecific interactions, which is crucial for understanding their pharmacological profiles (Andronati et al., 2012).
Mechanism of Action
Target of Action
The primary target of this compound, also known as 5-[2-(3,5-dichlorophenoxy)acetyl]-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one, is the GABA (gamma-aminobutyric acid) receptor in the brain . GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its receptors are a major target of anxiolytic and sedative drugs .
Mode of Action
This compound belongs to the class of benzodiazepines, which are known for their ability to enhance the activity of GABA receptors . It binds to the GABA receptor, increasing the frequency of chloride channel opening. This leads to an influx of chloride ions into the neuron, causing hyperpolarization and resulting in an inhibitory effect on neurotransmission .
Biochemical Pathways
The activation of GABA receptors leads to the inhibition of the excitatory neurotransmitters, reducing neuronal excitability and producing a calming effect . This can affect various biochemical pathways, including those involved in stress response, anxiety, and sleep regulation.
Pharmacokinetics
Like other benzodiazepines, it is likely to be well absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of anxiety, induction of sleep, muscle relaxation, and anticonvulsant activity . These effects are due to the enhanced inhibitory effect of GABA in the central nervous system .
Action Environment
Environmental factors such as the presence of other drugs, the individual’s health status, age, and genetic factors can influence the compound’s action, efficacy, and stability. For instance, the presence of liver or kidney disease can affect the metabolism and excretion of the drug, altering its efficacy and potential for side effects .
properties
IUPAC Name |
11-[2-(3,5-dichlorophenoxy)acetyl]-5H-benzo[b][1,4]benzodiazepin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O3/c22-13-9-14(23)11-15(10-13)28-12-20(26)25-18-7-3-1-5-16(18)21(27)24-17-6-2-4-8-19(17)25/h1-11H,12H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWPPEHCLYGRFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=CC=CC=C3N2C(=O)COC4=CC(=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

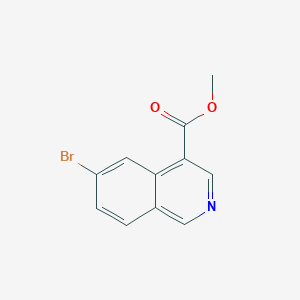
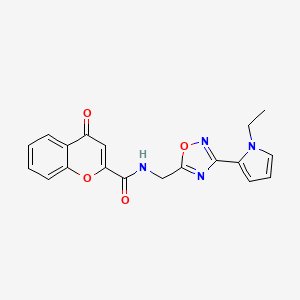

![4-{[(4-chlorobenzyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3009791.png)
![3-[2-(Difluoromethoxy)-3-fluorophenyl]-5-methylaniline](/img/structure/B3009793.png)
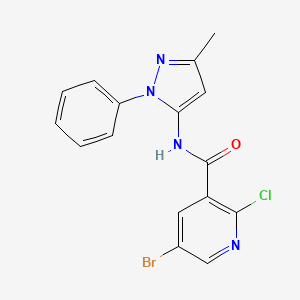

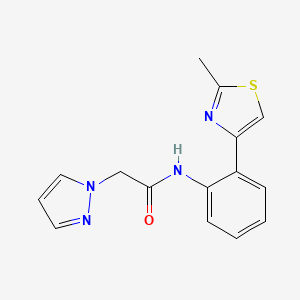
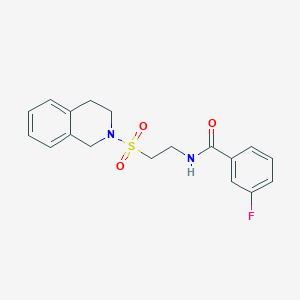

![5-[1-(4-ethylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3009804.png)
